8-chloro-N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide

Description

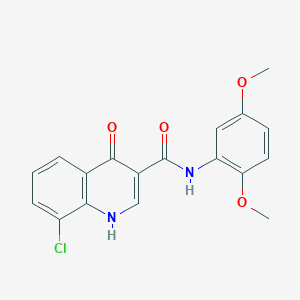

8-Chloro-N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a multi-substituted heteroaromatic core. The quinoline scaffold is modified with a chlorine atom at position 8, a hydroxyl group at position 4, and a carboxamide group at position 3 linked to a 2,5-dimethoxyphenyl moiety. Its molecular formula is C₁₈H₁₅ClN₂O₄, with a polar surface area influenced by the hydroxyl and carboxamide groups. The 2,5-dimethoxyphenyl group is notable for its prevalence in psychoactive compounds (e.g., NBOMe derivatives ), but the quinoline core distinguishes this compound from such analogs.

Properties

IUPAC Name |

8-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-24-10-6-7-15(25-2)14(8-10)21-18(23)12-9-20-16-11(17(12)22)4-3-5-13(16)19/h3-9H,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDNINZKKGNTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Amines, thiols

Major Products Formed

Oxidation: Formation of a quinoline ketone derivative

Reduction: Formation of an amine derivative

Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

Antimalarial Activity

The compound is part of a broader class of quinoline derivatives known for their antimalarial properties. Research indicates that quinoline-4-carboxamide derivatives exhibit significant activity against Plasmodium species, particularly Plasmodium falciparum.

Case Study: Antiplasmodial Activity

A study evaluated a series of quinoline-4-carboxamides against Plasmodium falciparum (3D7 strain) and identified lead compounds with low nanomolar potency. The optimized derivatives demonstrated excellent oral efficacy in the P. berghei malaria mouse model, with effective doses (ED90) below 1 mg/kg when administered orally for four days . Notably, the mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Various studies have reported its effectiveness against a range of bacterial and fungal strains.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium smegmatis | 6.25 µg/ml | |

| Pseudomonas aeruginosa | 12.5 µg/ml | |

| Candida albicans | 15 µg/ml |

In a study assessing the antimicrobial activity of newly synthesized quinoline derivatives, compounds exhibited significant inhibition against both bacterial and fungal strains, indicating their potential as future therapeutic agents .

Anticancer Properties

Emerging research suggests that 8-chloro-N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide may possess anticancer properties. A recent investigation into multi-target agents based on quinoline structures revealed promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity

A study focused on the synthesis of carboxamide derivatives derived from quinoline structures demonstrated notable cytotoxic effects against various cancer cell lines. The compounds were designed to target multiple pathways involved in cancer progression, showing potential as effective therapeutic agents .

Mechanism of Action

The mechanism of action of 8-chloro-N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Binding to Enzymes: Inhibiting the activity of certain enzymes involved in cellular processes.

Interacting with DNA: Intercalating into DNA and disrupting its function.

Modulating Signaling Pathways: Affecting various signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs include quinoline carboxamides and carboxylic acids with varying substituents. Below is a comparative analysis:

*logP values estimated using fragment-based methods (e.g., XLogP3) where experimental data are unavailable.

†Predicted values for illustrative comparison.

Key Observations

Substituent Positionality: The target compound’s 8-Cl and 4-OH on the quinoline core differentiate it from analogs like , where chlorine resides on the aryl group. This positional shift may alter electronic effects (e.g., electron-withdrawing Cl on quinoline vs. aryl).

Aryl Group Modifications :

- The 2,5-dimethoxyphenyl group in the target and contrasts with the 3-methylphenyl in . Methoxy groups can influence metabolic stability and receptor interactions due to their electron-donating nature.

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The target’s predicted logP (~3.5) suggests moderate membrane permeability, intermediate between the highly lipophilic and the polar .

- Hydrogen Bonding: The 4-hydroxy and carboxamide groups increase hydrogen-bond donor/acceptor capacity, which may improve target engagement but reduce blood-brain barrier penetration.

- Metabolic Susceptibility: The 2,5-dimethoxyphenyl group is prone to O-demethylation, a common metabolic pathway in related compounds , though quinoline-based structures may exhibit distinct metabolic profiles.

Biological Activity

8-Chloro-N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic compound belonging to the quinoline derivatives class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 358.8 g/mol. Its structure features a chloro substituent at the 8-position of the quinoline ring, a carboxamide functional group, and a dimethoxyphenyl moiety attached to the nitrogen atom. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of 8-hydroxyquinoline (8-HQ) possess broad-spectrum activity against various bacteria and fungi. Specifically, compounds with similar structures have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

| Compound | Activity | MIC (mg/mL) |

|---|---|---|

| Standard Drug | Staphylococcus aureus | 0.125 |

| This compound | Staphylococcus aureus | 0.0625 |

This table illustrates that the compound demonstrates superior activity compared to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that 8-HQ derivatives can inhibit tumor cell growth effectively. For instance, one study reported that certain derivatives exhibited cytotoxic effects on HeLa cells (a cervical cancer cell line) without significant toxicity to normal cells at concentrations up to 200 µM .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. Quinoline derivatives have been noted for their ability to inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies

- Antibacterial Efficacy : A study compared the antibacterial effects of various quinoline derivatives on hospital pathogens. The results indicated that the compound exhibited notable activity against antibiotic-resistant strains, suggesting its potential as a lead compound in drug development against resistant infections .

- Cytotoxicity Assessment : In vitro studies on HeLa cells demonstrated that the compound could inhibit cell proliferation effectively while maintaining low cytotoxicity towards non-cancerous cells. This characteristic makes it a promising candidate for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.